5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one: is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclohexanone.
Cyclization: The reaction involves the cyclization of 2-fluoroaniline with cyclohexanone under acidic conditions to form the indanone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-fluoro-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-
Comparison
- Uniqueness : The presence of both an amino group and a fluorine atom in 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
- Applications : While similar compounds may share some applications, the specific structure of this compound allows for unique interactions and potential uses in various fields.
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-amino-6-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 |
InChI Key |
SHWRIOSWFMEVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)F |
Origin of Product |
United States |
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